![molecular formula C15H18O4 B1347386 Diethyl 2-phenylcyclopropane-1,1-dicarboxylate CAS No. 3092-20-4](/img/structure/B1347386.png)
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Overview
Description
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.308 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of alfa,alfa-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc . This reaction gives dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer . Another synthesis method involves the reaction of Styrene and DIETHYL DIBROMOMALONATE .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H18O4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.306 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved sources.Scientific Research Applications
Synthesis of Substituted Tetrahydronaphthalenes
The compound has been used in the synthesis of substituted tetrahydronaphthalenes . The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23 °C for 24 hours after hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates in good yield .
Ring-Opening Polymerization
Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids has been reported . The obtained polymers show higher glass transition temperatures and better solubilities than the 1,7-addition polymer .
Organic Synthesis
The compound is used in organic synthesis to assemble various carbo- and heterocyclic compounds, including natural compounds and their analogs .
Production of Polysubstituted Tetrahydrofurans
The (3 + 2) cycloaddition of donor–acceptor cyclopropanes with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans .
Research Chemical
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is provided by chemical suppliers like Sigma-Aldrich as a research chemical . It is used by researchers in various fields of study.
Reactions with Aromatic Aldehydes
The compound has been found to react with aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes with a cis arrangement of the aryl and chlorine substituents in the cyclohexene moiety .
Safety and Hazards
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mechanism of Action
Mode of Action
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is known to participate in ring-opening addition reactions with various nucleophilic reagents . .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. These factors are crucial for understanding the pharmacokinetics of a compound and would require further investigation .
properties
IUPAC Name |
diethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-12(15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJDWXTNYIAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293266 | |
Record name | diethyl 2-phenyl-1,1-cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3092-20-4 | |
Record name | NSC88160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-phenyl-1,1-cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.